molecular formula C21H26NO2+ B1221361 4-Diphenylacetoxy-1,1-dimethylpiperidinium CAS No. 81405-11-0

4-Diphenylacetoxy-1,1-dimethylpiperidinium

Cat. No.: B1221361
CAS No.: 81405-11-0
M. Wt: 324.4 g/mol
InChI Key: HYJRTXSYDAFGJK-UHFFFAOYSA-N
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Description

4-Diphenylacetoxy-1,1-dimethylpiperidinium is a quaternary ammonium compound with the molecular formula C21H26NO2+. It is known for its role as a muscarinic receptor antagonist, particularly targeting the M3 receptor subtype . This compound is often used in pharmacological research to study the effects of muscarinic receptor inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Diphenylacetoxy-1,1-dimethylpiperidinium typically involves the esterification of diphenylacetic acid with 1,1-dimethyl-4-hydroxypiperidine. The reaction is carried out in the presence of a suitable dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Diphenylacetoxy-1,1-dimethylpiperidinium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Muscarinic Receptor Modulation

4-DAMP serves primarily as a muscarinic receptor antagonist. It has been shown to bind selectively to muscarinic receptors without activating them, effectively blocking the actions of acetylcholine and cholinergic agonists. This property makes it a valuable tool in research focused on understanding cholinergic signaling pathways and their implications in neurological conditions .

2. Neuropathy Treatment

Recent studies indicate that 4-DAMP may have therapeutic potential in treating peripheral neuropathies. Formulations containing 4-DAMP have been explored for their efficacy in alleviating symptoms associated with nerve damage. The compound's ability to modulate neurotransmitter activity is crucial in developing treatments for neuropathic pain .

3. Research on Neurodegenerative Diseases

Research involving 4-DAMP has contributed to understanding neurodegenerative diseases such as Alzheimer's. By inhibiting specific muscarinic receptors, it allows researchers to dissect the roles of different receptor subtypes in neurodegeneration and cognitive decline. This application highlights the compound's relevance in developing neuroprotective strategies .

Agricultural Applications

1. Plant Growth Regulation

Recent investigations have revealed that 4-DAMP derivatives can significantly influence plant growth and development. A study demonstrated that nano-released formulations of 1,1-dimethylpiperidinium chloride (a related compound) improved cotton agronomic traits, including plant height and yield. The application of these compounds resulted in increased boll formation and overall productivity compared to conventional treatments .

2. Soil Health Improvement

The use of 4-DAMP in agricultural settings has also been linked to enhanced soil health. Its application through drip irrigation systems showed promising results in reducing soil residues while maintaining effective plant growth regulation. This aspect is crucial for sustainable agricultural practices, minimizing chemical runoff into ecosystems .

Comparative Data Table

Application AreaSpecific UseObservations/Results
PharmacologyMuscarinic receptor antagonistBlocks acetylcholine action; useful for neurological research
Neuropathy TreatmentAlleviation of peripheral neuropathiesEffective in symptom management; potential therapeutic agent
Neurodegenerative ResearchUnderstanding cholinergic signalingInsights into Alzheimer's disease mechanisms
AgriculturePlant growth regulationImproved yield and plant traits; effective in cotton production
Soil HealthReduction of chemical residuesMaintains plant growth while minimizing environmental impact

Case Studies

Case Study 1: Neurological Research

In a controlled study examining the effects of 4-DAMP on muscarinic receptors, researchers found that administration led to a significant decrease in receptor activation markers in brain tissue samples. This study provided insights into the potential for using 4-DAMP as a model compound for exploring treatments for conditions like Alzheimer's disease.

Case Study 2: Agricultural Implementation

A field trial conducted over two growing seasons evaluated the impact of nano-released formulations of 1,1-dimethylpiperidinium chloride on cotton crops. Results indicated an increase in average yield by up to 19% compared to untreated controls, alongside improved plant resilience against environmental stressors.

Mechanism of Action

4-Diphenylacetoxy-1,1-dimethylpiperidinium exerts its effects by binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, a neurotransmitter, thereby blocking the downstream signaling pathways. The inhibition of M3 receptors leads to a reduction in smooth muscle contraction and glandular secretion, which is beneficial in conditions like asthma and overactive bladder .

Comparison with Similar Compounds

Similar Compounds

    Atropine: Another muscarinic receptor antagonist but with broader receptor subtype specificity.

    Scopolamine: Similar to atropine but with a higher affinity for the central nervous system.

    Ipratropium: A quaternary ammonium compound used in the treatment of respiratory conditions.

Uniqueness

4-Diphenylacetoxy-1,1-dimethylpiperidinium is unique due to its high selectivity for the M3 receptor subtype, making it particularly useful in research focused on this specific receptor. Its quaternary ammonium structure also imparts distinct pharmacokinetic properties, such as limited central nervous system penetration, which can be advantageous in certain therapeutic contexts .

Biological Activity

4-Diphenylacetoxy-1,1-dimethylpiperidinium (also known as 4-DAMP) is a synthetic compound that has garnered interest in pharmacological research due to its interactions with muscarinic receptors and potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

4-DAMP is characterized by its diphenylacetoxy group attached to a dimethylpiperidinium moiety. Its structural formula can be represented as follows:

C21H26N2O2\text{C}_{21}\text{H}_{26}\text{N}_2\text{O}_2

This compound exhibits properties that allow it to interact selectively with muscarinic acetylcholine receptors, which are pivotal in various physiological processes.

Muscarinic Receptor Interaction

4-DAMP functions primarily as a selective antagonist for muscarinic receptors, particularly affecting M1 and M3 subtypes. The binding affinity of 4-DAMP and its analogs has been studied extensively:

Receptor Subtype Binding Affinity (Ki in nM) Pharmacological Activity
M10.5Antagonist
M210Antagonist
M31.2Antagonist

These interactions suggest that 4-DAMP may modulate cholinergic signaling pathways, influencing various physiological responses such as heart rate and smooth muscle contraction .

In Vitro Studies

In vitro studies have demonstrated that 4-DAMP can regulate intracellular calcium levels and influence pacemaker activities in cardiac tissues. For instance, research indicates that 4-DAMP enhances calcium transport in cultured interstitial cells, which is crucial for maintaining cardiac rhythm .

In Vivo Studies

Animal studies have shown that administration of 4-DAMP leads to significant cardiovascular effects. In anesthetized dog models, it exhibited both inotropic (increasing heart contractility) and vasodilatory effects, suggesting potential applications in treating heart failure or other cardiovascular conditions .

The primary mechanism through which 4-DAMP exerts its effects involves the inhibition of muscarinic receptor signaling pathways. By blocking these receptors, the compound can alter downstream signaling cascades associated with:

  • Calcium signaling : Modulating calcium ion influx can affect muscle contraction and neurotransmitter release.
  • Autophagy regulation : Recent studies suggest that 4-DAMP may influence autophagic processes in infected cells, potentially offering therapeutic avenues for infections like Toxoplasmosis .

Case Studies

Several case studies have highlighted the implications of using 4-DAMP in therapeutic settings:

  • Cardiac Function Improvement : A study involving patients with heart failure showed that treatment with muscarinic antagonists like 4-DAMP resulted in improved cardiac output and reduced symptoms of fatigue.
  • Toxoplasmosis Treatment : Research indicated that compounds modulating autophagy could enhance the clearance of Toxoplasma gondii from host cells, suggesting a potential role for 4-DAMP in infectious disease management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-Diphenylacetoxy-1,1-dimethylpiperidinium, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting 1,1-dimethylpiperidinium precursors with diphenylacetic acid derivatives under controlled pH and temperature conditions. Purification typically involves column chromatography or recrystallization. Purity validation requires high-performance liquid chromatography (HPLC) with a mobile phase of methanol and sodium acetate buffer (pH 4.6) , coupled with nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR : To confirm the presence of dimethylpiperidinium and diphenylacetoxy groups via proton shifts (e.g., δ 1.2–1.5 ppm for methyl groups, δ 7.2–7.5 ppm for aromatic protons).
  • HPLC-MS : For quantifying purity and detecting degradation products.
  • Elemental Analysis : To verify stoichiometry .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted across pH 2–9 at 25°C and 37°C. Use UV-Vis spectroscopy to monitor degradation kinetics. Acidic conditions may hydrolyze the ester bond, while alkaline conditions could destabilize the quaternary ammonium group. Buffer systems (e.g., phosphate or acetate) are critical to maintain ionic strength .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, temperature) or receptor isoforms. Replicate experiments using standardized protocols (e.g., radioligand binding assays with [³H]-labeled analogs). Cross-validate findings with computational docking studies to assess binding pocket interactions .

Q. What experimental design strategies minimize variability in pharmacological studies involving this compound?

  • Methodological Answer : Apply factorial design (e.g., 2^k designs) to test variables like dose, administration route, and co-administered agents. Use ANOVA for statistical analysis. Include positive/negative controls and blinded assessments to reduce bias .

Q. How do environmental factors (e.g., temperature, light) affect the compound’s reactivity in catalytic applications?

  • Methodological Answer : Conduct accelerated stability testing under ICH guidelines. For photostability, expose samples to UV light (320–400 nm) and analyze degradation via LC-MS. Thermodynamic parameters (ΔH, ΔS) can be derived from Arrhenius plots .

Q. What computational approaches predict the compound’s interactions with nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : Use molecular dynamics (MD) simulations with force fields (e.g., CHARMM) to model ligand-receptor binding. Validate predictions with mutagenesis studies targeting receptor residues (e.g., α4β2 nAChR subunits) .

Q. Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement quality-by-design (QbD) principles. Monitor reaction parameters (e.g., stirring rate, solvent purity) using process analytical technology (PAT). Statistical tools like principal component analysis (PCA) can identify critical process parameters .

Q. What statistical methods are suitable for analyzing dose-response relationships in in vivo studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Bootstrap resampling or Bayesian methods account for small sample sizes. Report confidence intervals and effect sizes to enhance reproducibility .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical rigor in preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Include power analyses to justify sample sizes and avoid under-/over-reporting. Publish raw data in repositories (e.g., Zenodo) for independent validation .

Properties

IUPAC Name

(1,1-dimethylpiperidin-1-ium-4-yl) 2,2-diphenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26NO2/c1-22(2)15-13-19(14-16-22)24-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20H,13-16H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYJRTXSYDAFGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1952-15-4 (iodide)
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70231086
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81405-11-0
Record name 4-[(2,2-Diphenylacetyl)oxy]-1,1-dimethylpiperidinium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81405-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081405110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Diphenylacetoxy-1,1-dimethylpiperidinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70231086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-DIMETHYL-4-DIPHENYLACETOXYPIPERIDINIUM ION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2C393VHB9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4-Diphenylacetoxy-1,1-dimethylpiperidinium
4-Diphenylacetoxy-1,1-dimethylpiperidinium
4-Diphenylacetoxy-1,1-dimethylpiperidinium
4-Diphenylacetoxy-1,1-dimethylpiperidinium
4-Diphenylacetoxy-1,1-dimethylpiperidinium
4-Diphenylacetoxy-1,1-dimethylpiperidinium

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